
Bis(pentafluorophenyl)diphenylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentafluorophenyl)diphenylgermane is an organogermanium compound with the molecular formula C24H10F10Ge. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound consists of a germanium atom bonded to two diphenyl groups and two pentafluorophenyl groups, giving it a distinctive structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)diphenylgermane typically involves the reaction of diphenylgermanium dichloride with pentafluorophenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The general reaction scheme is as follows:
(C6H5)2GeCl2+2C6F5Li→(C6H5)2Ge(C6F5)2+2LiCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentafluorophenyl)diphenylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Bis(pentafluorophenyl)diphenylgermane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism by which bis(pentafluorophenyl)diphenylgermane exerts its effects involves interactions with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a strong Lewis acid. This allows it to participate in various catalytic processes and chemical transformations. The germanium atom can also form stable complexes with other elements, facilitating its use in material science and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of germanium.
Diphenylgermane: Lacks the pentafluorophenyl groups, resulting in different chemical properties.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, leading to different reactivity.
Uniqueness
Bis(pentafluorophenyl)diphenylgermane is unique due to the presence of both diphenyl and pentafluorophenyl groups, which impart distinct electronic and steric properties. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C24H10F10Ge |
|---|---|
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylgermane |
InChI |
InChI=1S/C24H10F10Ge/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H |
Clave InChI |
SNIFHELONUZNCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


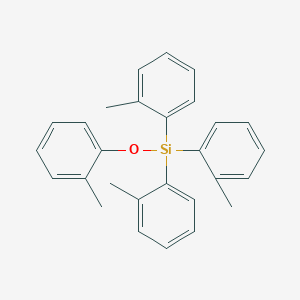
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
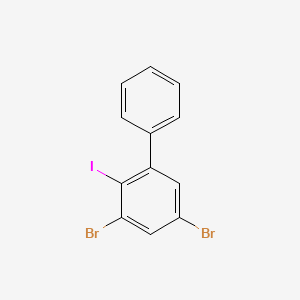
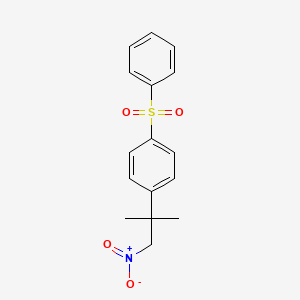
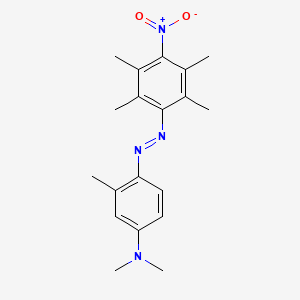
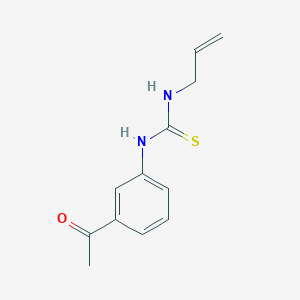
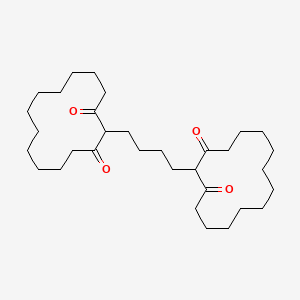
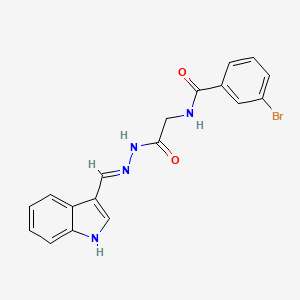
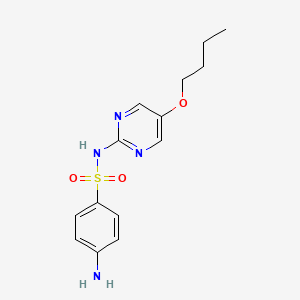

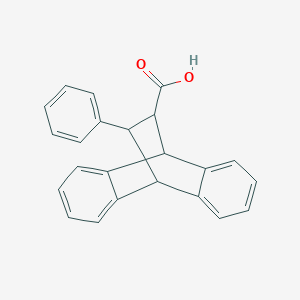
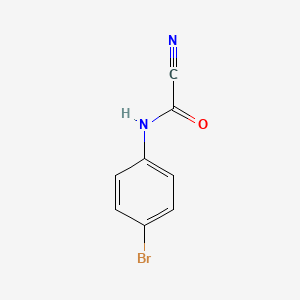
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
